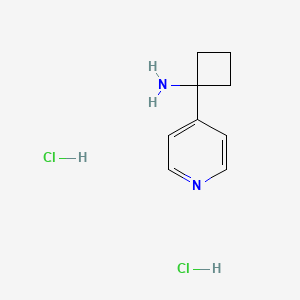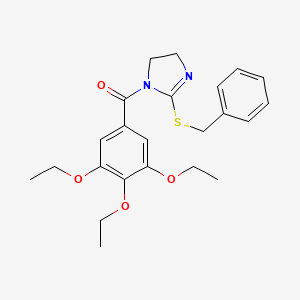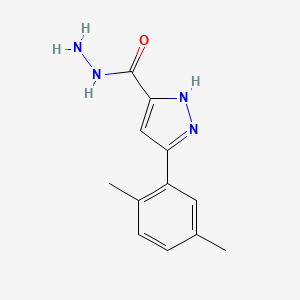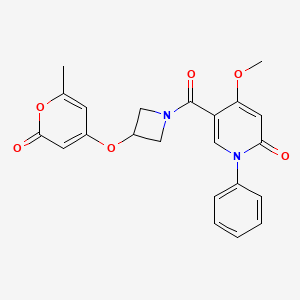
2-(Hydroxymethyl)-3-methoxypyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Hydroxymethyl)-3-methoxypyridin-4-ol is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.153. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA-Intercalating Agents
A study by Charmantray et al. (2001) explored the synthesis of 4-hydroxymethyl-3-(alkylamino)acridines, which are structurally related to 2-(Hydroxymethyl)-3-methoxypyridin-4-ol. These compounds demonstrated efficient covalent binding to DNA, indicating their potential as DNA-intercalating agents (Charmantray, Duflos, Lhomme, & Demeunynck, 2001).
Pyridoxine Analogs
Heinert and Martell (1958) reported on the synthesis of 3-methoxy-4-hydroxymethylpyridine as a pyridoxine analog. This work highlights the potential of such compounds in mimicking the biological activities of pyridoxine (Heinert & Martell, 1958).
Antimalarial Activity
Barlin and Tan (1984) synthesized N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines from ethyl 3-aminopyridine-2-carboxylate, showing the potential of related compounds in antimalarial research (Barlin & Tan, 1984).
Electrochemical Polymerisation
Zanardi et al. (2006) synthesized a terthienyl derivative, 4′-[(2,2′:5′,2″-terthien-3′-yl)methoxy]-2,2′:6′,2″-terpyridine, to electrogenerate a new conducting polymer. This indicates the application of structurally similar compounds in electrochemical polymerization (Zanardi, Scanu, Pigani, Pilo, Sanna, Seeber, Spano, Terzi, & Zucca, 2006).
Bioconjugation in Oligonucleotides
Asseline et al. (1996) investigated the coupling of 2-methoxy-6-chloro-9-aminoacridine, which is structurally related, to various positions in an oligonucleotide chain. This highlights the application of such compounds in bioconjugation studies (Asseline, Bonfils, Dupret, & Thuong, 1996).
Catalytic and Sensor Activities
Chakraborty, Mondal, and Chattopadhyay (2020) synthesized Cu(II) complexes of a hydroxymethyl bridged pyridoxal Schiff base ligand, showing efficient catalytic activities and potential as sulphide ion sensors. This demonstrates the versatility of compounds structurally similar to this compound in catalytic and sensor applications (Chakraborty, Mondal, & Chattopadhyay, 2020).
Properties
IUPAC Name |
2-(hydroxymethyl)-3-methoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7-5(4-9)8-3-2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMGVEOSZNWXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2436520.png)
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2436522.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2436523.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2436524.png)


![[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid](/img/structure/B2436531.png)
![5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2436532.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436533.png)


![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2436539.png)
![4-Pyrazol-1-yl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2436540.png)
